4-(dimethylsulfamoyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide
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Description
4-(dimethylsulfamoyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide is a useful research compound. Its molecular formula is C20H18N6O4S and its molecular weight is 438.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 438.11102425 g/mol and the complexity rating of the compound is 812. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound, also known as VU0501362-1 or F2823-0285, is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle . This interaction results in the inhibition of cell proliferation, particularly in cancer cells. The compound has been shown to exhibit superior cytotoxic activities against various cell lines .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis . The downstream effects include a reduction in cell proliferation and potential tumor growth.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of CDK2, disruption of the cell cycle, and induction of apoptosis . These effects lead to a decrease in cell proliferation, which is particularly beneficial in the context of cancer treatment.
Biochemical Analysis
Biochemical Properties
The compound 4-(dimethylsulfamoyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide has been found to interact with various enzymes and proteins. It has been reported to have inhibitory activity against CDK2/cyclin A2, a key enzyme involved in cell cycle regulation . The nature of these interactions involves binding at the active site of the enzyme, leading to inhibition of its activity .
Cellular Effects
In terms of cellular effects, this compound has been shown to have cytotoxic activities against various cell lines. Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . This compound influences cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, specifically with the enzyme CDK2/cyclin A2 . This leads to enzyme inhibition, which in turn results in alterations in cell cycle progression and induction of apoptosis .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O4S/c1-24(2)31(29,30)16-10-8-14(9-11-16)19(27)23-25-13-21-18-17(20(25)28)12-22-26(18)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIABKLHPHEHNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.